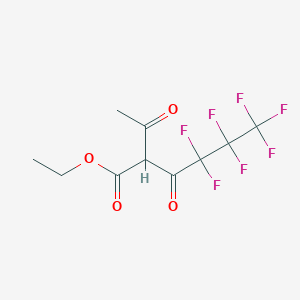
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditionsThe reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development due to their stability and bioactivity.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetyl-4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate: This compound has an additional fluorine atom compared to ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate, which may result in different chemical and biological properties.
Ethyl 4-acetyl-5-oxohexanoate: This compound lacks the fluorine atoms present in this compound, making it less stable and less bioactive.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
115479-06-6 |
|---|---|
Molecular Formula |
C10H9F7O4 |
Molecular Weight |
326.16 g/mol |
IUPAC Name |
ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate |
InChI |
InChI=1S/C10H9F7O4/c1-3-21-7(20)5(4(2)18)6(19)8(11,12)9(13,14)10(15,16)17/h5H,3H2,1-2H3 |
InChI Key |
MZZDFAKNMZPUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















